molecular formula C18H17N3O3S B2769523 4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886932-11-2

4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2769523
CAS RN: 886932-11-2
M. Wt: 355.41
InChI Key: OQILXAINZMQNAG-UHFFFAOYSA-N
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Description

The compound “4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . It has a complex structure with a molecular formula of C25H24N4O5S . The compound is available for purchase from certain chemical suppliers.


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of similar benzamide derivatives involve the condensation of carboxylic acids and amines . Another method involves the reaction of cyanoketene dithioacetal with substituted cyanohydrazides .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an ethylsulfanyl group, a methoxyphenyl group, an oxadiazol group, and a benzamide group . The InChI code for this compound is InChI=1S/C25H24N4O5S/c1-3-29(17-18-9-5-4-6-10-18)35(31,32)20-15-13-19(14-16-20)23(30)26-25-28-27-24(34-25)21-11-7-8-12-22(21)33-2/h4-16H,3,17H2,1-2H3,(H,26,28,30) .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 492.549, and a mono-isotopic mass of 492.14674 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis and antibacterial activity of novel 1,3,4-oxadiazole derivatives, including compounds structurally related to 4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. These compounds are synthesized through various chemical reactions, highlighting the versatility of 1,3,4-oxadiazole derivatives in creating biologically active molecules. The synthesized compounds have been tested for their antibacterial efficacy, showing potential as novel antibacterial agents (А. А. Aghekyan et al., 2020).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit corrosion, particularly for mild steel in sulfuric acid environments. These studies involve assessing the efficiency of these compounds as corrosion inhibitors, their adsorption characteristics, and the thermodynamic parameters associated with their action, offering insights into their protective capabilities and mechanisms (P. Ammal et al., 2018).

Anticancer Evaluation

The anticancer potential of 1,3,4-oxadiazole derivatives has also been explored, with some compounds exhibiting moderate to excellent activity against various cancer cell lines. This suggests the potential utility of these compounds in developing new anticancer therapies. The research includes the design, synthesis, and evaluation of these compounds' efficacy against different types of cancer, providing a foundation for further exploration in anticancer drug development (B. Ravinaik et al., 2021).

Antimicrobial and Antidiabetic Screening

Further studies have synthesized novel 1,3,4-oxadiazole derivatives with antimicrobial and antidiabetic properties. These compounds have been evaluated for their antimicrobial activities against various microorganisms and screened for their antidiabetic potential, indicating their broad applicative potential in treating and managing microbial infections and diabetes (J. Lalpara et al., 2021).

Future Directions

While specific future directions for this compound were not found in the available literature, research into similar compounds suggests potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-25-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQILXAINZMQNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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